Amino(pyrazin-2-yl)acetic acid

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Amino(pyrazin-2-yl)acetic acid involves several steps. One common method includes the reaction of pyrazine derivatives with amino acids under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity .

Analyse Des Réactions Chimiques

Functional Group Transformations

The carboxylic acid and amino groups enable classic amino acid reactions, while the pyrazine ring undergoes electrophilic substitutions.

Pyrazine Ring Modifications

The pyrazine ring’s electron-deficient nature allows for regioselective substitutions:

-

Nitration : Occurs preferentially at the 3-position under acidic conditions, forming 3-nitrothis compound .

-

Halogenation : Bromine in acetic acid introduces bromine at the 5-position, yielding 5-bromo derivatives .

Comparative Reactivity of Pyrazine Derivatives

The table below contrasts this compound with structurally related compounds:

Esterification Mechanism

-

Activation : SOCl₂ converts the carboxylic acid to an acyl chloride intermediate.

-

Nucleophilic substitution : Methanol attacks the acyl chloride, releasing HCl and forming the methyl ester .

Amidation via CDI Coupling

-

Carboxylic acid activation : CDI generates an acylimidazole intermediate.

-

Amine attack : The amine displaces imidazole, forming the amide bond .

Challenges and Optimization

Applications De Recherche Scientifique

Amino(pyrazin-2-yl)acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the industry for the production of specialized chemicals and materials .

Mécanisme D'action

The mechanism of action of Amino(pyrazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, altering their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Amino(pyrazin-2-yl)acetic acid can be compared with other similar compounds, such as indole derivatives and piperazine derivatives . While indole derivatives are known for their diverse biological activities, including antiviral and anti-inflammatory properties , piperazine derivatives are widely used in pharmaceuticals for their therapeutic effects . This compound is unique in its specific interactions with proteins and enzymes, making it a valuable tool in proteomics research .

Activité Biologique

Amino(pyrazin-2-yl)acetic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

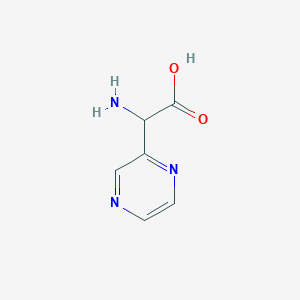

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazine ring substituted with an amino group and an acetic acid moiety. Its chemical structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, leading to its observed pharmacological effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). A study demonstrated that analogs of pyrazinoic acid, including this compound, showed significant activity against Mtb, with mechanisms involving the inhibition of coenzyme A biosynthesis and targeted protein degradation .

Table 1: Antimicrobial Activity Against Mtb

| Compound | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Inhibition of PanD enzyme |

| Pyrazinoic acid | 0.25 | Protonophore activity |

2. Antiplasmodial Activity

This compound has also been evaluated for its antiplasmodial activity against Plasmodium species. In vivo studies showed that certain derivatives exhibited over 99% reduction in parasitemia at low doses, indicating potential as a therapeutic agent for malaria .

Table 2: In Vivo Efficacy Against Plasmodium

| Compound | Dose (mg/kg) | Parasitemia Reduction (%) | Survival Days |

|---|---|---|---|

| This compound | 30 | >99 | 15+ |

| Chloroquine | 10 | 95 | 10 |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound acts as a weak inhibitor of the PanD enzyme, crucial for coenzyme A biosynthesis in Mtb. This inhibition leads to the depletion of essential metabolites required for mycobacterial survival .

- Targeted Protein Degradation : Similar to PROTACs (proteolysis-targeting chimeras), this compound induces conformational changes in target proteins, promoting their degradation via the ClpC1-ClpP protease complex .

Case Studies

Case Study 1: Mycobacterial Resistance

In a study focusing on Mtb resistance mechanisms, researchers found that mutations in the PZase enzyme correlated with reduced susceptibility to pyrazinoic acid analogs. This compound was shown to retain efficacy against resistant strains due to its unique binding interactions with the PanD enzyme .

Case Study 2: Malaria Treatment

In a controlled trial using a Plasmodium berghei mouse model, derivatives of this compound demonstrated significant antimalarial activity compared to standard treatments like chloroquine. The study highlighted the potential for developing new antimalarial therapies based on this compound's scaffold .

Propriétés

IUPAC Name |

2-amino-2-pyrazin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(6(10)11)4-3-8-1-2-9-4/h1-3,5H,7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZALDQQHVVLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404025 | |

| Record name | Amino(pyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043865-63-9 | |

| Record name | Amino(pyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.